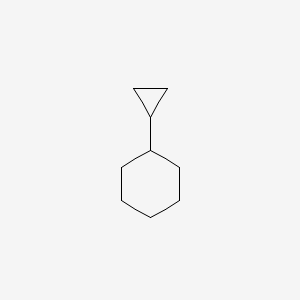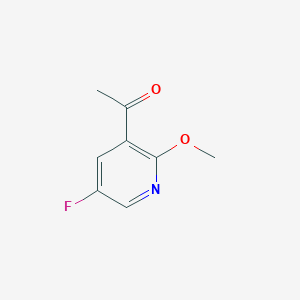![molecular formula C14H11NO3S B13966405 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- CAS No. 161600-03-9](/img/structure/B13966405.png)
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the thiazolidinedione moiety makes it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base, such as piperidine, in a solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation steps in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can improve insulin sensitivity and reduce blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its hypoglycemic effects.
Uniqueness
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives . The presence of the hydroxy-naphthalenyl group enhances its antioxidant properties .
Propriétés
Numéro CAS |
161600-03-9 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-9-5-8(1-2-10(9)7-11)6-12-13(17)15-14(18)19-12/h1-5,7,12,16H,6H2,(H,15,17,18) |
Clé InChI |
OQKNWSRRDIDCLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)O)C=C1CC3C(=O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)




